Diethyl N,N-Diisopropylphosphoramidite

Descripción general

Descripción

Diethyl N,N-Diisopropylphosphoramidite is a reagent used for the efficient phosphorylative conversion of alcohols . It is commonly used in the synthesis of oligonucleotides .

Synthesis Analysis

The synthesis of Diethyl N,N-Diisopropylphosphoramidite involves various chemical reactions. The details of these reactions and their outcomes can be found in the relevant papers.

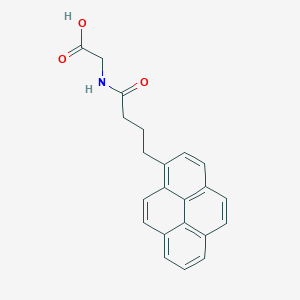

Molecular Structure Analysis

The molecular structure of Diethyl N,N-Diisopropylphosphoramidite is complex. It has been studied using various techniques such as 31P NMR .

Chemical Reactions Analysis

Diethyl N,N-Diisopropylphosphoramidite is involved in various chemical reactions. For instance, it is used as a phosphitylating agent in the synthesis of oligonucleotides .

Physical And Chemical Properties Analysis

Diethyl N,N-Diisopropylphosphoramidite has a molar mass of 193.23 g/mol . It has a boiling point of 54 °C (1013 hPa) and a density of 0.900 g/cm3 . It is colorless to lightly yellow in appearance .

Aplicaciones Científicas De Investigación

Solid Phase Peptide Synthesis

Diethyl N,N-Diisopropylphosphoramidite is used as a building block in solid phase peptide synthesis . This process involves the assembly of peptides (small proteins) in a step-by-step fashion, allowing for precise control over the sequence of amino acids in the final product .

Phosphopeptide Synthesis

This compound is also used in the synthesis of phosphopeptides . Phosphopeptides are peptides that contain a phosphate group, and they play a crucial role in many biological processes, including cell signaling .

Oligonucleotide Synthesis

Diethyl N,N-Diisopropylphosphoramidite is used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide-ranging applications in genetic testing, research, and forensics .

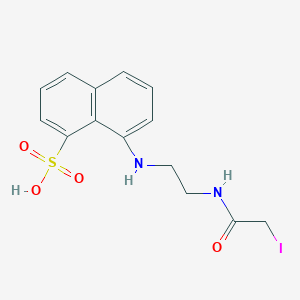

Preparation of Rhodamine Dyes

It has been reported that Diethyl N,N-Diisopropylphosphoramidite can be used in the preparation of rhodamine dyes with phosphorylated CH2OH sites . Rhodamine dyes are used extensively in biotechnology applications, including fluorescence microscopy and flow cytometry .

Mecanismo De Acción

Target of Action

Diethyl N,N-Diisopropylphosphoramidite primarily targets the hydroxyl groups in alcohols . It is used as a reagent for the efficient phosphorylative conversion of alcohols into their corresponding diethyl phosphorotriesters .

Mode of Action

The compound interacts with its targets (the hydroxyl groups in alcohols) through a process known as phosphorylation . This process involves the addition of a phosphate group to the alcohol, resulting in the formation of a phosphorotriester .

Biochemical Pathways

The primary biochemical pathway affected by Diethyl N,N-Diisopropylphosphoramidite is the phosphorylation of alcohols . The downstream effects of this pathway include the formation of phosphorotriesters, which have various applications in biochemistry and organic chemistry .

Pharmacokinetics

It’s important to note that the compound is sensitive to moisture and should be stored at 2-8°c . Its solubility in chloroform and methanol suggests that it may have good bioavailability in systems where these solvents are present .

Result of Action

The molecular and cellular effects of Diethyl N,N-Diisopropylphosphoramidite’s action primarily involve the conversion of alcohols into phosphorotriesters . This conversion can be used to modify the properties of the original alcohol, potentially influencing its reactivity, solubility, or other chemical characteristics .

Action Environment

The action, efficacy, and stability of Diethyl N,N-Diisopropylphosphoramidite can be influenced by various environmental factors. For instance, the compound is sensitive to moisture, indicating that it may be less effective or stable in humid environments . Additionally, the compound’s solubility in chloroform and methanol suggests that its action may be influenced by the presence of these solvents .

Safety and Hazards

Direcciones Futuras

The future directions of Diethyl N,N-Diisopropylphosphoramidite are largely dependent on the advancements in the field of oligonucleotide synthesis. As it is a key reagent in this process, any improvements or alternatives to this method could impact the use of Diethyl N,N-Diisopropylphosphoramidite .

Propiedades

IUPAC Name |

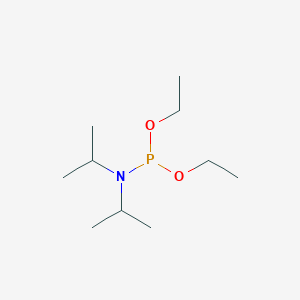

N-diethoxyphosphanyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24NO2P/c1-7-12-14(13-8-2)11(9(3)4)10(5)6/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFIBXKHKNIZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(N(C(C)C)C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400470 | |

| Record name | Diethyl N,N-Diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl N,N-Diisopropylphosphoramidite | |

CAS RN |

42053-26-9 | |

| Record name | Diethyl N,N-Diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.